8-Bromoquinolin-7-ol hydrobromide
Description
Properties
IUPAC Name |
8-bromoquinolin-7-ol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-8-7(12)4-3-6-2-1-5-11-9(6)8;/h1-5,12H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMIWNYCELBSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)Br)N=C1.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Functionalization of Brominated Quinolinols
Regioselective Bromination Approaches for Quinolinol Scaffolds
The hydroxyl group of the quinolinol ring is a powerful activating group that directs electrophilic substitution, primarily to the ortho and para positions. Consequently, the regioselectivity of bromination is a key challenge that chemists must control to achieve the desired isomer.
Direct bromination using molecular bromine (Br₂) is a common method for functionalizing the quinolinol scaffold. The electron-rich nature of the phenol (B47542) ring in quinolinols makes it susceptible to electrophilic attack. For the quinolin-8-ol precursor, the hydroxyl group at C-8 directs bromination preferentially to the C-5 (para) and C-7 (ortho) positions. acgpubs.orgresearchgate.net
Studies have shown that the reaction of 8-hydroxyquinoline (B1678124) with molecular bromine can lead to a mixture of mono- and di-bromo derivatives. researchgate.net The primary products are typically 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net Achieving high selectivity for a single monobrominated product often requires careful optimization of the reaction conditions. For instance, controlling the stoichiometry of the bromine is crucial; using just over one equivalent of bromine tends to produce a mixture of products, while using over two equivalents can drive the reaction towards the 5,7-dibromo derivative as the sole product. acgpubs.org
N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine for the bromination of activated aromatic compounds. nih.govchemicalbook.com It is considered a milder and more selective brominating agent, often leading to cleaner reactions and higher yields of specific isomers.
In the synthesis of 7-bromoquinolin-8-ol (B152725), N-bromosuccinimide has been effectively employed. chemicalbook.comtandfonline.com The reaction typically involves treating quinolin-8-ol with NBS in a suitable solvent like chloroform. chemicalbook.comtandfonline.com This method can provide the 7-bromo derivative with high selectivity and in good yield. Other brominating agents, such as tetrabutylammonium (B224687) tribromide (TBATB), have also been explored for the regioselective bromination of various heterocyclic systems, offering benefits like enhanced safety and milder reaction conditions.
The outcome of the bromination of quinolinols is highly sensitive to the reaction parameters, including the solvent, temperature, and stoichiometry of the reagents. A systematic investigation into the bromination of 8-hydroxyquinoline with molecular bromine highlights these influences. acgpubs.org
It was observed that using 2.1 equivalents of bromine consistently affords 5,7-dibromo-8-hydroxyquinoline in high yield, regardless of the solvent. However, when using fewer equivalents, the ratio of the monobrominated (7-bromo-8-hydroxyquinoline) to dibrominated product is significantly affected by the solvent and other conditions. researchgate.net The choice of solvent can impact the reaction rate and the solubility of the resulting products, which can be leveraged to facilitate the isolation of the desired compound. researchgate.net For example, in some solvent systems, the mono- and di-bromo products exhibit different solubilities, allowing for their physical separation. acgpubs.org
Table 1: Effect of Reaction Conditions on the Bromination of 8-Hydroxyquinoline
| Brominating Agent | Stoichiometry (eq.) | Solvent | Temperature | Major Product(s) | Reference(s) |
| Br₂ | 1.5 | CH₃CN | 0 °C to RT | Mixture of 7-bromo- and 5,7-dibromo-8-hydroxyquinoline | acgpubs.orgresearchgate.net |
| Br₂ | 2.1 | CHCl₃ | Room Temp. | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |
| NBS | 1.0 | Chloroform | 0 °C to 40 °C | 7-Bromoquinolin-8-ol | chemicalbook.comtandfonline.com |
Precursor Synthesis and Derivatization Routes to 8-Bromoquinolin-7-ol Hydrobromide
The synthesis of the target compound, 8-bromoquinolin-7-ol, would logically start from the precursor quinolin-7-ol. The subsequent bromination and salt formation steps are critical derivatizations.
To synthesize the specific isomer 8-bromoquinolin-7-ol, one would first need to prepare the precursor, quinolin-7-ol. Several methods exist for the synthesis of 7-hydroxyquinolines. One approach involves a one-pot, four-step preparation from 3-N-tosylaminophenol. researchgate.netacs.org Another documented method is the copper(I) oxide-catalyzed hydroxylation of 7-bromoquinoline. chemicalbook.com
Once quinolin-7-ol is obtained, the next step would be regioselective bromination. The hydroxyl group at the C-7 position is an ortho-, para-director. Therefore, electrophilic attack would be directed to the C-6 (para) and C-8 (ortho) positions. Careful control of the reaction conditions would be necessary to favor bromination at the C-8 position over the C-6 position to yield the desired 8-bromoquinolin-7-ol.
The final step in the synthesis of the target compound is the formation of the hydrobromide salt. When direct bromination is carried out using molecular bromine (Br₂), hydrogen bromide (HBr) is generated as a byproduct. acgpubs.org The basic nitrogen atom of the quinoline (B57606) ring can react in situ with this HBr to form the corresponding quinolinium hydrobromide salt. acgpubs.orgresearchgate.net
Alternatively, if the free base of 8-bromoquinolin-7-ol is isolated first, it can be converted to the hydrobromide salt by treatment with a solution of hydrogen bromide in a suitable solvent, such as dioxane or acetic acid, followed by precipitation and isolation of the salt.
Advanced Synthetic Transformations and Diversification of this compound
The strategic placement of a bromine atom and a hydroxyl group on the quinoline scaffold of this compound opens a gateway to a multitude of advanced synthetic transformations. These modifications are pivotal for the development of novel compounds with tailored electronic, steric, and physicochemical properties, which are essential for various applications, including materials science and medicinal chemistry. The reactivity of the bromine and hydroxyl functionalities, as well as the quinoline ring itself, allows for a diverse range of chemical derivatizations.
Nucleophilic Aromatic Substitution at the Bromine Position
Nucleophilic aromatic substitution (SNA) presents a viable, albeit challenging, pathway for the functionalization of 8-Bromoquinolin-7-ol. In contrast to standard electrophilic aromatic substitutions, SNA involves the displacement of a halide by a nucleophile. chemistrysteps.comdalalinstitute.com The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Generally, the presence of strong electron-withdrawing groups at ortho and para positions to the leaving group facilitates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
In the context of 8-Bromoquinolin-7-ol, the electron-withdrawing character of the quinoline nitrogen can activate the ring towards nucleophilic attack. A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the bromine atom. chemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the bromine, forming a tetrahedral intermediate, followed by the elimination of the bromide ion to restore aromaticity. chemistrysteps.comlibretexts.org
It is important to note that the reactivity in SNA reactions follows an unusual trend for halogens, with fluoride (B91410) being the best leaving group and iodide the worst, due to the rate-determining step being the initial nucleophilic attack which is accelerated by the more electronegative halogens. youtube.com
Further Electrophilic Aromatic Substitutions on the Quinoline Ring
The quinoline ring system in 8-Bromoquinolin-7-ol is susceptible to further electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of additional functional groups. masterorganicchemistry.com The directing effects of the existing substituents—the hydroxyl group and the bromine atom—play a crucial role in determining the position of the incoming electrophile. The hydroxyl group is a potent activating group and an ortho-, para-director, while the bromine atom is a deactivating group but also an ortho-, para-director.
Common EAS reactions that can be performed on this scaffold include:
Nitration: Introduction of a nitro group (NO2), typically using a mixture of nitric acid and sulfuric acid. youtube.com
Halogenation: Introduction of another halogen atom (e.g., Cl, Br, I). masterorganicchemistry.comlibretexts.org
Sulfonation: Introduction of a sulfonic acid group (SO3H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com
Theoretical studies using density functional theory (DFT) on the related 8-hydroxyquinoline have been employed to predict the most likely sites for electrophilic attack. researchgate.net Such computational analyses can provide valuable insights into the regioselectivity of these reactions on 8-Bromoquinolin-7-ol. For instance, bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-bromo derivatives, highlighting the need for controlled reaction conditions to achieve selective functionalization. acgpubs.org
Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the 7-position of 8-Bromoquinolin-7-ol is a versatile handle for a variety of chemical modifications, primarily through etherification and esterification reactions. These transformations can significantly alter the solubility, lipophilicity, and biological activity of the parent molecule.
Etherification: This process involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Esterification: This reaction transforms the hydroxyl group into an ester (R-COOR'). This can be achieved by reacting the quinolinol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. For example, sulfonate esters have been synthesized from the related 5-amino-7-bromoquinolin-8-ol (B11873180) by reacting it with various sulfonyl chlorides. nih.gov
These modifications are crucial for creating libraries of compounds with diverse properties for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The bromine atom at the 8-position of the quinoline ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have revolutionized the synthesis of complex organic molecules. nih.govyoutube.com The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
Key palladium-catalyzed cross-coupling reactions applicable to 8-Bromoquinolin-7-ol include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This method is widely used due to the stability and low toxicity of the boron reagents.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base.
The choice of ligands for the palladium catalyst can significantly influence the efficiency and selectivity of these reactions. organic-chemistry.org These cross-coupling strategies have been successfully employed on similar bromo-substituted heterocyclic scaffolds to generate diverse libraries of compounds for biological screening. nih.gov
Chemo- and Regioselective Functionalization Strategies
Given the multiple reactive sites on 8-Bromoquinolin-7-ol (the bromine atom, the hydroxyl group, and various positions on the quinoline ring), developing chemo- and regioselective functionalization strategies is paramount. This involves carefully choosing reagents and reaction conditions to target a specific site while leaving others intact.
For instance, the hydroxyl group can be protected with a suitable protecting group to allow for selective reactions at the bromine position or the quinoline ring. Subsequently, the protecting group can be removed to liberate the hydroxyl functionality for further modification.
The inherent electronic and steric properties of the molecule also guide regioselectivity. For example, in the bromination of 8-substituted quinolines, the nature of the substituent at the 8-position directs the position of bromination. acgpubs.org Similarly, in palladium-catalyzed reactions, the reactivity of the C-Br bond is significantly higher than that of C-H bonds, ensuring selective coupling at the bromine-substituted position.
By strategically combining protection-deprotection sequences and exploiting the inherent reactivity patterns of the molecule, a high degree of control can be achieved in the synthesis of complex derivatives of 8-Bromoquinolin-7-ol.
Reaction Mechanisms and Pathways Involving 8 Bromoquinolin 7 Ol Hydrobromide
Mechanistic Investigations of Bromination Reactions
Further bromination of 8-bromoquinolin-7-ol would involve the introduction of additional bromine atoms onto the quinoline (B57606) scaffold. The mechanism of such a reaction is a classic example of electrophilic aromatic substitution, heavily influenced by the pre-existing substituents.
Electrophilic aromatic substitution (EAS) in quinolines preferentially occurs on the more electron-rich benzenoid ring rather than the deactivated pyridine (B92270) ring. gcwgandhinagar.com The nitrogen atom in the pyridine ring withdraws electron density, making it less susceptible to attack by electrophiles. gcwgandhinagar.com Consequently, electrophilic attack is directed towards the C5 and C8 positions, as this leads to the formation of the most stable cationic intermediates (Wheland intermediates). quimicaorganica.orgimperial.ac.uk
The general mechanism for electrophilic bromination involves the generation of a potent electrophile, typically Br⁺, which then attacks the aromatic ring. This attack disrupts the aromaticity and forms a resonance-stabilized carbocation. The final step is the deprotonation of this intermediate by a base, which restores the aromaticity of the ring and yields the substituted product. In the context of 8-bromoquinolin-7-ol, the positions available for further substitution on the benzenoid ring are C5 and C6.
The hydroxyl group (-OH) at the C7 position is a powerful activating group. Due to its ability to donate electron density to the aromatic ring via resonance, it significantly enhances the nucleophilicity of the ring, making it more reactive towards electrophiles than unsubstituted quinoline. nih.gov This activating effect is particularly strong at the ortho and para positions relative to the hydroxyl group.
In 8-bromoquinolin-7-ol, the hydroxyl group at C7 would strongly activate the ortho positions, C6 and C8. Since C8 is already substituted with a bromine atom, the primary site for further electrophilic attack, such as bromination, would be directed to the C5 position. Studies on the bromination of the closely related 8-hydroxyquinoline (B1678124) (2a) have shown that reaction with bromine can lead to a mixture of mono- and di-bromo derivatives, highlighting the influence of the activating hydroxyl group. acgpubs.orgresearchgate.net For instance, mono-bromination of 8-hydroxyquinoline can yield 7-bromo-8-hydroxyquinoline (3d), demonstrating substitution at the C7 position. acgpubs.orgresearchgate.net The presence of the activating hydroxyl group facilitates substitution that might otherwise be difficult.
Table 1: Influence of Substituents on Electrophilic Bromination of Quinoline Derivatives
| Compound | Substituent(s) | Effect on Ring | Directing Influence | Typical Product(s) from Bromination |
|---|---|---|---|---|
| Quinoline | None | Deactivated pyridine ring, activated benzene (B151609) ring | C5 and C8 | 5-Bromoquinoline, 8-Bromoquinoline |
| 8-Hydroxyquinoline | -OH at C8 | Strongly activating | C5 and C7 | 5,7-Dibromo-8-hydroxyquinoline |
| 8-Aminoquinoline | -NH₂ at C8 | Strongly activating | C5 and C7 | 5,7-Dibromo-8-aminoquinoline |
This table is generated based on findings from studies on substituted quinolines. acgpubs.orgresearchgate.net
Mechanisms of Derivatization Reactions
The functional groups of 8-bromoquinolin-7-ol hydrobromide—the bromine atom and the hydroxyl group—are key sites for a variety of derivatization reactions.
The bromine atom at C8 is susceptible to nucleophilic displacement, although this is generally less facile on an aromatic ring compared to an aliphatic carbon. Such reactions on aryl halides often require specific conditions, such as the presence of a catalyst. Bromoquinolines serve as valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. acgpubs.orgresearchgate.net
For example, palladium-catalyzed reactions like the Sonogashira, Suzuki, or Buchwald-Hartwig couplings could be employed to displace the bromide with various nucleophiles. In the Sonogashira reaction, a terminal alkyne acts as the nucleophile to form a new carbon-carbon bond. Mechanistically, these reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki) or reaction with the nucleophile, and finally, reductive elimination to yield the product and regenerate the catalyst.
The reactivity of the C-Br bond can be influenced by the electronic environment. The presence of the electron-donating hydroxyl group at the adjacent C7 position could modulate the reactivity of the C8-Br bond in such transformations.
Reduction: The quinoline nucleus can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring selectively, yielding 1,2,3,4-tetrahydroquinoline. pharmaguideline.com The choice of catalyst and reaction conditions (e.g., acidic vs. neutral medium) can influence which ring is preferentially reduced. pharmaguideline.com For 8-bromoquinolin-7-ol, the presence of the bromine and hydroxyl substituents would likely influence the regioselectivity and feasibility of the reduction. For instance, catalytic hydrogenation also carries the risk of hydrodebromination (replacement of the bromine atom with hydrogen).
While there are no commonly reported rearrangement reactions that directly involve this compound under standard conditions, the quinoline scaffold can participate in rearrangements in certain contexts. For example, a rearrangement has been observed in the reaction of N-lithio-1,2-dihydroquinolines with acid chlorides or esters, leading to tertiary carbinols. rsc.org Such rearrangements typically require significant modification of the parent quinoline structure, such as the reduction of the pyridine ring and the introduction of specific functional groups to facilitate the migratory aptitude required for the rearrangement to proceed. Therefore, a derivative of 8-bromoquinolin-7-ol would likely need to be synthesized first for such a reaction to be conceivable.
Reaction Kinetics and Thermodynamic Considerations
The study of reaction kinetics and thermodynamics provides fundamental insights into the underlying mechanisms, feasibility, and spontaneity of chemical transformations involving this compound. While comprehensive thermodynamic data for this specific compound is not extensively documented in publicly available literature, valuable information can be gleaned from studies on closely related analogues and the parent compound, 8-hydroxyquinoline. The kinetic profile, particularly for photolytic reactions, has been a subject of more detailed investigation.
The presence of the hydrobromide salt is anticipated to influence the reaction kinetics and thermodynamics by affecting the protonation state of the quinoline nitrogen. In solution, an equilibrium will exist between the protonated and unprotonated forms, which can alter the electron density distribution within the molecule and consequently its reactivity.
Reaction Kinetics
The most thoroughly investigated reactions involving the 8-bromo-7-hydroxyquinoline (BHQ) moiety are photolytic cleavage reactions, where it serves as a photoremovable protecting group. These studies, typically on ester derivatives of BHQ, reveal that the photolysis proceeds through a solvent-assisted photoheterolysis mechanism, which can be classified as a unimolecular nucleophilic substitution (S(N)1) reaction. This process is initiated by the absorption of light, leading to an excited state that undergoes heterolytic cleavage of the bond between the oxygen of the hydroxyl group and the protected species.
Research has shown that the photolysis of BHQ derivatives occurs on an exceptionally fast timescale, typically in the sub-microsecond range. This rapid reaction is a key attribute for its application in time-resolved physiological experiments. The mechanism is thought to involve a triplet excited state as a key intermediate on the pathway to the final products. A competing reaction pathway that has been observed is dehalogenation, where the bromine atom is cleaved from the quinoline ring.
A key parameter in photochemistry is the quantum yield (Φ), which describes the efficiency of a photochemical process. For derivatives of 8-bromo-7-hydroxyquinoline, such as (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (B1210297) (BHQ-OAc), the quantum efficiency of photolysis has been a subject of investigation. It has been noted that the quantum yield for BHQ-OAc is lower than its chloro-analogue, (8-chloro-7-hydroxyquinolin-2-yl)methyl acetate (CHQ-OAc). This difference is attributed to a higher fluorescence quantum yield and a more efficient excited-state proton transfer (ESPT) process in the chloro derivative, which are non-productive pathways that compete with the desired photolytic cleavage.
The efficiency of two-photon induced photolysis, a technique that allows for precise spatial and temporal control, is quantified by the two-photon uncaging action cross-section (δu). For a BHQ-protected carboxylate, a δu value of 0.53 GM (Goeppert-Mayer units) has been reported, indicating its suitability for two-photon applications.
Interactive Data Table: Kinetic Parameters for Photolysis of an 8-Bromo-7-hydroxyquinoline Derivative
| Parameter | Value | Compound | Notes |
| Reaction Type | Photolysis (S(N)1) | BHQ-protected carboxylate | Solvent-assisted photoheterolysis. |
| Timescale | Sub-microsecond | BHQ derivatives | Indicates a very rapid reaction upon photoexcitation. |
| Intermediate | Triplet excited state | BHQ derivatives | Postulated to be on the productive reaction pathway. |
| Two-photon Uncaging Action Cross-section (δu) | 0.53 GM | BHQ-protected carboxylate | A measure of the efficiency of two-photon induced photolysis. |
Thermodynamic Considerations
For the parent 8-hydroxyquinoline, the enthalpy of sublimation (ΔsubH) provides insight into the energy required to transition the molecule from the solid to the gaseous phase, reflecting the strength of intermolecular forces.
The acidity of the phenolic hydroxyl group and the basicity of the quinoline nitrogen are critical thermodynamic parameters that are influenced by substituents. For 5-chloro-8-hydroxyquinoline, a related compound, the pKa of the quinoline nitrogen is 3.8, and the pKa of the hydroxyl group is 7.6. These values are lower than those of the unsubstituted 8-hydroxyquinoline, indicating that the electron-withdrawing chloro group increases the acidity of both the protonated nitrogen and the hydroxyl group. A similar trend would be expected for the 8-bromo-7-ol isomer.
Interactive Data Table: Thermodynamic Data for 8-Hydroxyquinoline and a Related Derivative
| Thermodynamic Parameter | Value | Compound | Notes |
| Enthalpy of Sublimation (ΔsubH) | 96 ± 20 kJ/mol | 8-Hydroxyquinoline | Reflects the strength of intermolecular forces in the solid state. |
| Enthalpy of Fusion (ΔfusH) | 22.1 kJ/mol | 8-Hydroxyquinoline | Energy required for melting. |
| pKa (Quinoline N-H+) | 3.8 | 5-Chloro-8-hydroxyquinoline | Indicates the acidity of the protonated quinoline nitrogen. |
| pKa (Phenolic O-H) | 7.6 | 5-Chloro-8-hydroxyquinoline | Indicates the acidity of the phenolic hydroxyl group. |
Structural Elucidation and Molecular Characterization Principles
Advanced Spectroscopic Characterization Principles
Spectroscopic methods are fundamental in determining the molecular structure of 8-Bromoquinolin-7-ol hydrobromide. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into its atomic connectivity, functional groups, molecular weight, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Assignment and Isomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the specific frequency required for this resonance provides information about the chemical environment of the nucleus.
For this compound, the protonation of the quinoline (B57606) nitrogen to form the hydrobromide salt significantly influences the NMR spectra. This protonation leads to a general downfield shift (to higher ppm values) of the signals for the protons and carbons in the heterocyclic ring, as the positively charged nitrogen atom withdraws electron density from the ring system. The effect is most pronounced for the protons and carbons closest to the nitrogen atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons. The chemical shifts, coupling constants (J-values), and splitting patterns of these signals are used to determine their relative positions on the quinoline ring. The presence of the bromine atom and the hydroxyl group also influences the chemical shifts of adjacent protons. The proton on the nitrogen atom (N-H) would likely appear as a broad signal due to chemical exchange and coupling with the nitrogen nucleus.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the substituents. The carbon atom attached to the bromine (C8) would be shifted to a lower field, while the carbon bearing the hydroxyl group (C7) would be shifted to a higher field. Protonation of the nitrogen would cause a downfield shift for the carbons in the pyridine (B92270) ring, particularly C2 and C8a.
The isomeric purity of this compound can be readily assessed by NMR. The presence of any other isomers would result in a separate set of signals in the NMR spectra, allowing for their identification and quantification.
| ¹H NMR Data (Predicted for this compound in DMSO-d₆) | ¹³C NMR Data (Predicted for this compound in DMSO-d₆) |
| Proton | Expected Chemical Shift (ppm) |
| H2 | Downfield shift from typical quinoline values |
| H3 | Downfield shift from typical quinoline values |
| H4 | Downfield shift from typical quinoline values |
| H5 | Shift influenced by proximity to Br |
| H6 | Shift influenced by proximity to Br and OH |
| OH | Broad signal, variable chemical shift |
| NH | Broad signal, downfield |
Infrared (IR) and Raman Spectroscopy Principles for Vibrational Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Chemical bonds can vibrate in various ways, including stretching and bending, and the frequencies of these vibrations are characteristic of the specific bonds and functional groups present.
Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands. The presence of the hydrobromide salt would be indicated by a broad absorption band in the region of 2500-3000 cm⁻¹, corresponding to the N-H⁺ stretching vibration of the protonated quinoline nitrogen. The O-H stretching vibration of the hydroxyl group would appear as a broad band around 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration would typically appear at lower frequencies, in the range of 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light can have a different frequency from the incident light, and this frequency shift corresponds to the vibrational frequencies of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the aromatic ring stretching vibrations are expected to produce strong Raman signals.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H⁺ Stretch (broad) | 2500-3000 | Weak or not observed |
| O-H Stretch (broad) | 3200-3600 | Weak or not observed |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| C=C and C=N Ring Stretch | 1400-1650 | Strong |
| C-O Stretch | 1200-1300 | Moderate |
| C-Br Stretch | 500-600 | Moderate to Strong |
Mass Spectrometry (MS) Principles for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.
For this compound, the analysis would likely be performed on the free base, 7-Bromoquinolin-8-ol (B152725), after the loss of hydrobromic acid (HBr) in the mass spectrometer. In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of the free base is often observed.
The molecular weight of this compound is 304.97 g/mol . The mass spectrum of its free base, 7-Bromoquinolin-8-ol (molecular weight 224.05 g/mol ), would show a molecular ion peak [M]⁺ at m/z 224 and 226 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern would provide further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules. For 7-Bromoquinolin-8-ol, potential fragment ions could arise from the loss of CO, HCN, or the bromine atom.
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |
| [M+H]⁺ | 224 | 226 | Protonated 7-Bromoquinolin-8-ol |
| [M-HBr]⁺ | 223 | 225 | Molecular ion of the free base |
| [M-HBr-CO]⁺ | 195 | 197 | Loss of carbon monoxide |
| [M-HBr-HCN]⁺ | 196 | 198 | Loss of hydrogen cyanide |
| [C₉H₆NO]⁺ | 144 | 144 | Loss of bromine radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the electronic structure of the molecule.
The quinoline ring system in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum is characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The exact positions and intensities of these bands are influenced by the substituents and the protonation state of the quinoline ring.
Protonation of the quinoline nitrogen to form the hydrobromide salt is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. This is because the positive charge on the nitrogen atom can stabilize the excited state, thereby lowering the energy of the transition. The presence of the bromine atom and the hydroxyl group will also influence the λ_max values.
| Transition Type | Expected Wavelength Range (nm) | Effect of Protonation |
| π → π | 200-400 | Bathochromic shift (to longer λ) |
| n → π | >300 | Hypsochromic shift (to shorter λ) or disappearance |
X-ray Diffraction and Solid-State Structural Analysis Principles
Principles of Crystal Structure Determination for Monomeric and Dimeric Assemblies
The principle of X-ray diffraction is based on the scattering of X-rays by the electrons of the atoms in a crystal. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered in all directions. However, due to the regular arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of spots of varying intensity.
By analyzing the positions and intensities of these diffracted spots, it is possible to determine the electron density distribution within the crystal and, consequently, the positions of all the atoms. For this compound, X-ray diffraction analysis would reveal the precise geometry of the molecule, including the planarity of the quinoline ring and the conformations of the substituents.
Of particular interest is the potential for the formation of monomeric or dimeric assemblies in the solid state. The free base, 7-Bromoquinolin-8-ol, has been shown to form hydrogen-bonded dimers in the solid state. researchgate.net In the case of this compound, the presence of the protonated nitrogen and the bromide counter-ion would lead to a complex network of hydrogen bonds. These interactions could involve the N-H⁺ group, the hydroxyl group, and the bromide ion, leading to the formation of either monomeric units linked by hydrogen bonds or distinct dimeric structures. The crystal structure would elucidate the nature of these interactions and the packing of the molecules in the crystal lattice.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |
| Space Group | The symmetry of the arrangement of molecules in the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Hydrogen Bonding Interactions | The nature and extent of intermolecular forces. |
| Crystal Packing | The arrangement of molecules relative to each other in the solid state. |
Analysis of Intermolecular and Intramolecular Interactions
The crystal structure of bromo-substituted quinolinols is significantly influenced by a network of non-covalent interactions, which dictate the packing of molecules in the solid state.
Hydrogen Bonding: In the case of 7-Bromoquinolin-8-ol, both intermolecular and weak intramolecular O-H···N hydrogen bonds are present. researchgate.netnih.gov The intermolecular hydrogen bonds are particularly significant as they lead to the formation of hydrogen-bonded dimers. researchgate.net This dimerization is a common feature in the crystal packing of 8-hydroxyquinoline (B1678124) derivatives. researchgate.net The presence of a hydrobromide salt in this compound would introduce strong N-H+···Br- hydrogen bonds, which would likely dominate the crystal packing, potentially leading to different supramolecular assemblies compared to the free base.
Below is a table summarizing the types of intermolecular and intramolecular interactions observed in the closely related 7-Bromoquinolin-8-ol.
| Interaction Type | Description | Reference |
| Intermolecular O-H···N Hydrogen Bonding | Leads to the formation of hydrogen-bonded dimers in the solid state. | researchgate.net |
| Intramolecular O-H···N Hydrogen Bonding | A weak hydrogen bond is present within the molecule. | researchgate.netnih.gov |
| π-π Stacking Interactions | The planar fused ring system allows for stacking interactions between aromatic rings. | researchgate.netnih.gov |
Polymorphism and Crystal Engineering Considerations
Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound or 7-Bromoquinolin-8-ol were identified, the existence of various intermolecular interactions, such as hydrogen and halogen bonding, suggests that polymorphism is a distinct possibility. researchgate.net By altering crystallization conditions (e.g., solvent, temperature, pressure), it may be possible to isolate different polymorphic forms with unique crystal packing. For instance, the coordination of 7-bromo-8-hydroxyquinoline to copper has been shown to result in different crystal structures, including one that incorporates dioxane into the lattice, highlighting the molecule's ability to form different solid-state arrangements. mdpi.com
Crystal Engineering: Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. chemscene.com For bromo-substituted quinolinols, crystal engineering strategies could be employed to control the supramolecular architecture. This can be achieved by:
Modifying Hydrogen Bonding Networks: The introduction of different counter-ions in the hydrobromide salt or the use of co-crystallizing agents could systematically alter the hydrogen-bonding patterns.
Exploiting Halogen Bonding: The bromine atom can be used as a reliable structure-directing tool. By introducing halogen bond acceptors into the crystallization process, specific and predictable packing motifs can be targeted.
Controlling π-π Stacking: Modification of substituents on the quinoline ring can tune the electronic properties and steric hindrance, thereby influencing the geometry and strength of π-π stacking interactions.
A study on 8-hydroxyquinolinium-7-carboxylate monohydrate demonstrated how a combination of N-H···O and O-H···O hydrogen bonds, along with π-π stacking, creates a complex three-dimensional network, illustrating the principles of crystal engineering in this class of compounds. nih.gov
Chiroptical Properties and Stereochemical Characterization Principles (if chiral derivatives are relevant)
While this compound itself is not chiral, the introduction of a chiral center or an element of axial chirality to the quinoline framework would give rise to chiroptical properties. Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD) and circularly polarized luminescence (CPL), is essential for characterizing such chiral derivatives.
The principles of stereochemical characterization for chiral quinoline derivatives would involve:
Synthesis of Enantiomerically Pure Compounds: The development of asymmetric synthetic methods is crucial to obtain optically pure chiral quinoline derivatives.
Chiroptical Spectroscopy: ECD and CPL measurements provide information about the absolute configuration and the electronic transitions of the chiral molecule. The interaction of circularly polarized light with the chiral molecule results in a differential absorption (ECD) or emission (CPL), which is unique to each enantiomer.
Computational Modeling: Density functional theory (DFT) calculations can be used to predict the chiroptical spectra of different enantiomers, aiding in the assignment of the absolute configuration by comparing the calculated and experimental spectra.
Research on other chiral heterocyclic compounds has shown that even small changes in the chemical structure can lead to significant differences in their chiroptical properties, which can be detected in both solution and thin films. The development of chiral bromoquinolinol derivatives could, therefore, lead to materials with interesting optical properties for applications in areas such as chiral sensing and optoelectronics.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics to determine the electronic structure and energy of molecules.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 8-Bromoquinolin-7-ol hydrobromide, a DFT study would typically begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.
From this optimized geometry, a wealth of information about the molecule's electronic structure can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.
Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative of the type of data that would be generated from a DFT calculation and is not based on actual published results for this specific compound.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -X Hartrees | Represents the total electronic energy of the optimized molecule. |
| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -Z eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | (Y-Z) eV | Indicates electronic excitability, chemical reactivity, and kinetic stability. |
| Dipole Moment | D Debyes | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, albeit at a significantly higher computational cost than DFT.
For this compound, these high-level calculations could be used to refine the electronic energies and properties obtained from DFT. They are particularly valuable for benchmarking the results of less computationally expensive methods and for studying systems where DFT might not be sufficiently accurate, such as in cases involving significant electron correlation effects.
Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra.
Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can compute the vibrational frequencies of the molecule. These correspond to the peaks observed in an Infrared (IR) and Raman spectrum. Comparing the computed spectrum to an experimental one can help in assigning the vibrational modes to specific molecular motions (e.g., C-H stretch, O-H bend).
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used alongside DFT to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the proposed structure of the molecule.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table illustrates how computational data would be compared to experimental findings. The values are purely hypothetical.
| Parameter | Hypothetical Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| O-H Stretch (IR) | 3450 cm⁻¹ | 3465 cm⁻¹ |
| C=N Stretch (IR) | 1620 cm⁻¹ | 1630 cm⁻¹ |
| ¹H NMR (H at C2) | 8.15 ppm | 8.20 ppm |
| ¹³C NMR (C7-OH) | 155.0 ppm | 156.2 ppm |
Molecular Modeling and Dynamics Simulations
While quantum mechanics focuses on the electronic structure, molecular modeling and dynamics simulations explore the physical movements and interactions of atoms and molecules over time.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a molecule with rotatable bonds, such as the hydroxyl group in 8-Bromoquinolin-7-ol, there could be multiple low-energy conformations. A computational scan of the potential energy surface, by systematically rotating specific bonds, would reveal the most stable conformer(s) and the energy barriers to rotation between them. This is crucial for understanding the molecule's shape and flexibility.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period of time, providing a "movie" of molecular behavior. An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with solvent molecules like water, and then calculating the forces between all atoms and how their positions and velocities change over femtosecond time steps.
These simulations are invaluable for understanding:
Solvent Effects: How solvent molecules arrange themselves around the solute and how this "solvation shell" affects the solute's conformation and properties.
Dynamic Behavior: The flexibility and internal motions of the molecule in a solution environment.
Intermolecular Interactions: How the molecule interacts with itself or other molecules in the system, such as the hydrogen bonding between the hydroxyl group and water.
Structure-Property Relationship Studies
Theoretical and computational chemistry offer powerful tools to investigate the intrinsic properties of molecules like this compound. By examining its electronic structure and other calculated parameters, we can gain insights into its reactivity, stability, and potential interactions. While specific computational studies on this compound are not extensively available in the reviewed literature, we can infer some of its characteristics by analyzing data for its close isomer, 7-Bromoquinolin-8-ol (B152725). The difference in the positions of the bromine and hydroxyl groups, as well as the presence of the hydrobromide salt, will influence the electron density distribution and reactivity of the quinoline (B57606) ring system.
pKa
The acid dissociation constant (pKa) is a critical parameter that indicates the tendency of a molecule to donate a proton. For 8-Bromoquinolin-7-ol, the pKa value is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group. While experimental pKa data for this compound is not readily found in the literature, a predicted pKa value for the related isomer, 7-Bromoquinolin-8-ol, is available.
Table 1: Predicted pKa Value for 7-Bromoquinolin-8-ol
| Compound | Predicted pKa | Source |
|---|
Note: This predicted value is for the isomeric compound 7-Bromoquinolin-8-ol and may differ from the actual pKa of this compound.
The position of the bromine atom in 8-Bromoquinolin-7-ol is expected to have a distinct effect on the acidity of the hydroxyl group compared to 7-Bromoquinolin-8-ol due to differing resonance and inductive effects. The hydrobromide salt form indicates that either the quinoline nitrogen is protonated or the compound exists as a salt of the phenoxide and hydrobromic acid. This would significantly impact the solution-state chemistry and effective pKa.
Electron Density Distributions
The electron density distribution in the 8-Bromoquinolin-7-ol molecule is a key determinant of its chemical behavior. The electronegative bromine and oxygen atoms will polarize the molecule, creating regions of higher and lower electron density. This distribution influences the molecule's dipole moment and its ability to participate in intermolecular interactions.
A structural analysis of the related compound, 7-Bromoquinolin-8-ol, reveals the presence of both intermolecular and weak intramolecular O-H···N hydrogen bonds. nih.govnih.gov In the solid state, these interactions lead to the formation of hydrogen-bonded dimers. nih.govnih.gov For 8-Bromoquinolin-7-ol, similar hydrogen bonding patterns are conceivable, which would affect its crystal packing and physical properties. The precise electron density distribution would require dedicated quantum chemical calculations.
Reactivity Indices
Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
While specific computational studies on the reactivity indices of this compound are not available, studies on related quinoline derivatives can provide a general understanding. For instance, research on the bromination of 8-substituted quinolines highlights how the substituent at position 8 directs the position of bromination, indicating the influence of substituents on the reactivity of the quinoline core. acgpubs.orgresearchgate.net In 8-Bromoquinolin-7-ol, the bromine atom and the hydroxyl group will modulate the energies and localizations of the HOMO and LUMO, thereby defining the most probable sites for chemical reactions.
Coordination Chemistry and Metal Complexation Principles
Ligand Design and Coordination Modes
The efficacy of 7-bromo-8-hydroxyquinoline as a ligand is rooted in its specific molecular architecture. The arrangement of its functional groups dictates how it interacts with metal centers, leading to the formation of well-defined coordination compounds.
Bidentate Chelation of the Quinolinol Moiety
The foundational coordinating behavior of 7-bromo-8-hydroxyquinoline stems from the 8-hydroxyquinoline (B1678124) (oxine) scaffold. This moiety functions as a monoprotic bidentate chelating agent, meaning it binds to a metal ion through two donor atoms after the loss of one proton. nih.govresearchgate.net The two coordinating atoms are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. nih.govresearchgate.net This simultaneous binding to two sites on the metal ion forms a stable five-membered chelate ring, a key factor in the stability of the resulting metal complexes. nih.gov The deprotonation of the hydroxyl group is a prerequisite for chelation, allowing the oxygen to form a strong coordinate bond with the metal center.
Influence of the Bromine Substituent on Ligand Properties
The presence of a bromine atom at the 7-position of the quinoline ring significantly influences the ligand's electronic and steric properties, which in turn affects the stability and characteristics of the metal complexes. Electron-withdrawing substituents, such as halogens, on the quinoline skeleton can impact the electronic properties of the resulting complexes. scispace.com Specifically, the substitution of an ester functional group at the 7-position has been shown to allow for a salicylate-type coordination of iron(III), leading to an environment close to ideal octahedral geometry. nih.gov While not a direct measure of the bromo-substituent's effect, this indicates the sensitivity of the coordination sphere to substituents at this position. The bromine atom's size and electronegativity can modulate the electron density on the quinoline ring system, thereby influencing the basicity of the nitrogen atom and the acidity of the hydroxyl proton. These modifications can affect the formation constants of the metal complexes.
Synthesis and Stoichiometry of Metal Complexes
The formation of metal complexes with 7-bromo-8-hydroxyquinoline is achieved through specific reaction conditions, leading to complexes with defined stoichiometries that can be isolated and purified.
Reaction Conditions for Complex Formation with Transition and Main Group Metals
The synthesis of metal complexes with 8-hydroxyquinoline derivatives, including 7-bromo-8-hydroxyquinoline, typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, the synthesis of copper(II) and zinc(II) complexes with halogenated 8-hydroxyquinolines has been successfully carried out using solvents such as ethanol and N,N-dimethylformamide (DMF). mdpi.com
In a typical procedure for forming a copper(II) complex, 7-bromo-8-hydroxyquinoline (HBrQ) is dissolved in a solvent like ethanol and warmed. A solution of a copper(II) salt, such as copper(II) chloride dihydrate, in a solvent like DMF is then added while stirring. The reaction mixture is stirred for a period, after which the complex precipitates and can be isolated. mdpi.com Similarly, zinc(II) complexes have been prepared by reacting 7-bromo-8-hydroxyquinoline with a zinc salt. researchgate.net The stoichiometry of these reactions often results in a 1:2 metal-to-ligand ratio, forming complexes of the type ML₂, where M is a divalent metal ion. scirp.orgscirp.org The pH of the reaction medium can be a critical factor in the formation of these complexes. scirp.orgscirp.org
Isolation and Purification of Metal-8-Bromoquinolin-7-ol Hydrobromide Complexes
Once the complexation reaction is complete, the resulting solid product is typically isolated by filtration. Purification of the crude product can be achieved through various methods. Washing the isolated solid with the reaction solvent or another suitable solvent can help remove unreacted starting materials and soluble impurities. Recrystallization from an appropriate solvent or solvent mixture is a common technique to obtain a crystalline, pure product. For 8-hydroxyquinoline derivatives, column chromatography has also been noted as an effective purification method. researchgate.net The choice of purification technique depends on the stability and solubility of the specific metal complex.
Structural Characterization of Coordination Compounds
The precise three-dimensional arrangement of atoms in the metal complexes of 7-bromo-8-hydroxyquinoline is determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method.
The crystal structures of a copper(II) complex, [Cu(BrQ)₂], and a dinuclear zinc(II) complex, [Zn(BrQ)₂(H₂O)]₂·H₂O, have been elucidated. In the [Cu(BrQ)₂] complex, the copper ion is coordinated by two 7-bromo-8-hydroxyquinolinate ligands. mdpi.com
In the case of the dinuclear zinc(II) complex, [Zn(BrQ)₂(H₂O)]₂·H₂O, two zinc ions are bridged, and each zinc center is coordinated to two 7-bromo-8-hydroxyquinolinate ligands and a water molecule. researchgate.net The coordination geometry around the metal centers in 8-hydroxyquinoline complexes can vary, with common geometries being octahedral and square-planar. scirp.orgscirp.org
Spectroscopic techniques such as infrared (IR) and UV-Visible (UV-Vis) spectroscopy are also crucial for characterizing these complexes. IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. scirp.orgajchem-a.com UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to help determine the stoichiometry of the complex in solution. scirp.orgscirp.org
Principles of Crystallographic Analysis for Metal-Ligand Geometry
For complexes of 8-bromoquinolin-7-ol, crystallographic analysis is expected to confirm its bidentate coordination mode. Key structural parameters obtained from this analysis include:
Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) Bond Lengths: These distances provide insight into the strength of the coordinate bonds.
Coordination Geometry: Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, various geometries can be adopted, such as square planar, tetrahedral, or octahedral. mdpi.com For instance, a metal ion like Cu(II) might form a square planar complex with two ligands, [Cu(8-Br-7-OQ)₂], whereas a metal like Fe(III) could form an octahedral complex, [Fe(8-Br-7-OQ)₃].
Studies on related halogenated 8-hydroxyquinoline complexes have confirmed bidentate chelate coordination via the oxygen and nitrogen atoms, resulting in square planar or tetragonal bipyramidal geometries. mdpi.com
Spectroscopic Signatures of Complexation (e.g., UV-Vis, IR, NMR shifts)
Spectroscopic methods are essential for characterizing metal complexes in solution and solid states, providing evidence of ligand coordination and information about the electronic structure of the complex.
Infrared (IR) Spectroscopy: The formation of a metal complex with 8-bromoquinolin-7-ol induces significant and predictable changes in its IR spectrum. The most crucial evidence of coordination is the disappearance of the broad stretching vibration band of the phenolic hydroxyl group (O-H), typically found around 3200-3400 cm⁻¹. mdpi.comscirp.org Other key changes include:
A shift in the C=N stretching vibration of the quinoline ring. scirp.org
A shift in the C-O stretching vibration of the phenolic group.
The appearance of new, lower-frequency bands corresponding to the newly formed M-N and M-O bonds. scirp.org
| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Typical Frequency in Metal Complex (cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(O-H) | ~3200-3400 (broad) | Absent | Deprotonation and coordination of the hydroxyl oxygen. mdpi.com |
| ν(C=N) | ~1580 | Shifted (e.g., ~1570) | Coordination of the quinoline nitrogen to the metal. scirp.org |
| ν(C-O) | ~1090 | Shifted (e.g., ~1110) | Coordination of the phenolic oxygen to the metal. scirp.org |
| ν(M-O) / ν(M-N) | Absent | ~400-600 | Formation of new metal-ligand bonds. scirp.org |
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of 8-bromoquinolin-7-ol is characterized by absorptions in the UV region arising from π→π* and n→π* transitions within the quinoline ring system. researchgate.net Upon complexation with a metal ion, these bands can undergo shifts in wavelength (bathochromic or hypsochromic) and changes in intensity. Furthermore, new absorption bands may appear in the visible region, which are often attributable to charge-transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). These transitions are responsible for the often vibrant colors of transition metal complexes.
| Transition Type | Typical Wavelength in Free Ligand (nm) | Typical Wavelength in Metal Complex (nm) | Origin |
|---|---|---|---|
| π→π | ~250-320 | Shifted | Intra-ligand electronic transition. researchgate.net |
| n→π | ~320-350 | Shifted | Intra-ligand electronic transition. researchgate.net |
| LMCT/MLCT | Absent | >400 | Electron transfer between ligand and metal orbitals. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. The coordination of 8-bromoquinolin-7-ol to a metal center causes significant changes in the chemical shifts of the ligand's protons and carbons. Protons located near the coordination sites (i.e., on the heterocyclic and phenolic rings) typically experience a downfield shift (increase in ppm) due to the deshielding effect of the metal ion and the conformational rigidity imposed by chelation. nih.gov The magnitude of these shifts can provide clues about the geometry of the complex in solution. For paramagnetic complexes, the NMR signals are often broadened and dramatically shifted, but can still yield valuable structural and electronic information. vu.lt
| Proton | Hypothetical Chemical Shift in Free Ligand (ppm) | Hypothetical Chemical Shift in Diamagnetic Complex (ppm) | Reason for Shift |
|---|---|---|---|
| H2 (adjacent to N) | ~8.8 | >9.0 | Strong deshielding from coordinated nitrogen. |
| H6 (adjacent to O) | ~7.2 | >7.5 | Deshielding from coordinated oxygen. |
| Other Aromatic Protons | ~7.0-8.0 | Shifted | General electronic effect of coordination. nih.gov |
Electronic and Magnetic Properties of Metal Complexes
The interaction between the metal d-orbitals and the ligand orbitals dictates the electronic and magnetic properties of the resulting complexes. These properties are best described by Ligand Field Theory.
Principles of Ligand Field Theory in Metal-Brominated Quinolinol Complexes
Ligand Field Theory (LFT) is an application of molecular orbital theory that describes the bonding and electronic structure of coordination complexes. wikipedia.org When the 8-bromoquinolin-7-ol ligand approaches a transition metal ion, its lone pairs on the nitrogen and oxygen atoms interact with the metal's five degenerate d-orbitals. This interaction removes the degeneracy of the d-orbitals, splitting them into two or more energy levels. libretexts.org
In a common octahedral geometry, the d-orbitals split into a lower-energy set (t₂g: dxy, dxz, dyz) and a higher-energy set (eg: dx²-y², dz²). youtube.com The energy separation between these sets is known as the ligand field splitting parameter (Δo). The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligand. Ligands like 8-bromoquinolin-7-ol are considered moderately strong-field ligands. The arrangement of electrons within these split d-orbitals determines the complex's properties, including its color, stability, and magnetism. fiveable.me
Magnetic Susceptibility and Electronic Configuration Probing
Magnetic susceptibility measurements provide a direct probe of the number of unpaired electrons in a metal complex, which is a fundamental aspect of its electronic configuration. researchgate.net This information allows for the classification of complexes as either paramagnetic (containing unpaired electrons and attracted to a magnetic field) or diamagnetic (containing no unpaired electrons and weakly repelled by a magnetic field). britannica.com
The electronic configuration is determined by comparing the ligand field splitting energy (Δo) with the mean pairing energy (P), the energy required to place two electrons in the same orbital.
High-Spin Complexes: If Δo < P (weak-field ligand), electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals, maximizing the number of unpaired electrons. britannica.com
Low-Spin Complexes: If Δo > P (strong-field ligand), it is energetically more favorable for electrons to pair up in the t₂g orbitals before occupying the eg orbitals, minimizing the number of unpaired electrons. britannica.com
The effective magnetic moment (μ_eff) of a complex can be calculated from experimental susceptibility data and is often approximated by the spin-only formula: μ_eff ≈ √[n(n+2)] where 'n' is the number of unpaired electrons.
| Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_eff) in Bohr Magnetons (B.M.) | Example d-electron count (Octahedral) |
|---|---|---|
| 1 | 1.73 | d¹, low-spin d⁵ |
| 2 | 2.83 | d², high-spin d⁶ |
| 3 | 3.87 | d³, high-spin d⁷ |
| 4 | 4.90 | high-spin d⁴, high-spin d⁶ (tetrahedral) |
| 5 | 5.92 | high-spin d⁵ |
Applications of Metal Complexes as Catalysts or Probes (Non-Biological)
While the biological activities of quinolinol complexes are widely studied, their non-biological applications are also significant. The metal complexes of 8-bromoquinolin-7-ol, by analogy with related compounds, are expected to have potential in catalysis and as chemical sensors.
Catalysis: The quinoline framework is a common feature in ligands used for homogeneous catalysis. Metal complexes of substituted quinolinols can act as catalysts for various organic transformations. For example, complexes of ruthenium and rhodium with related ligands have been used in asymmetric transfer hydrogenation reactions. mdpi.com Vanadium complexes with 8-hydroxyquinoline derivatives have shown catalytic potential in the oxidation of hydrocarbons and alcohols. mdpi.com The electronic tuning provided by the bromo substituent in 8-bromoquinolin-7-ol can influence the catalytic activity and selectivity of the metal center.
Chemical Probes and Sensors: Many 8-hydroxyquinoline derivatives exhibit fluorescence that is sensitive to their environment and, in particular, to the presence of metal ions. The coordination of a metal ion can either enhance or quench the ligand's fluorescence. This property allows for the design of fluorescent chemosensors for the detection of specific metal ions in environmental or industrial samples. The high affinity and selectivity of the 8-bromoquinolin-7-ol ligand for certain metal ions could be exploited to develop such analytical tools.
Table of Compounds Mentioned
| Compound Name |
|---|
| 8-Bromoquinolin-7-ol hydrobromide |
| 8-hydroxyquinoline |
| 7-bromo-8-hydroxyquinoline |
| Copper(II) |
| Iron(III) |
| Zinc(II) |
| Cadmium(II) |
| Ruthenium |
| Rhodium |
Advanced Analytical Methodologies for Detection and Quantification Principles
Chromatographic Method Development Principles
Chromatographic techniques are central to the separation and analysis of 8-Bromoquinolin-7-ol hydrobromide from complex mixtures. The development of these methods is guided by the physicochemical properties of the analyte, including its polarity, aromaticity, and potential for ionization.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Principles for Separation
High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the predominant techniques for the analysis of non-volatile compounds like this compound. nih.gov UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages in terms of resolution, speed, and solvent consumption compared to traditional HPLC. nih.gov
The separation principle in HPLC and UHPLC for a compound like this compound is primarily based on its partitioning between a stationary phase and a mobile phase. chromatographyonline.com Given the polar nature of the hydroxyl group and the aromatic quinoline (B57606) ring system, reversed-phase chromatography is the most common approach. waters.com In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. waters.com The retention of this compound is influenced by the hydrophobic interactions between its quinoline and brominated ring structure and the stationary phase, as well as polar interactions with the mobile phase.
The development of a successful HPLC or UHPLC method involves the systematic optimization of various parameters to achieve the desired separation efficiency, peak shape, and analysis time. chromatographyonline.com
Gas Chromatography (GC) Principles (if applicable for volatile derivatives)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC is generally not feasible due to its low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the GC inlet and column. researchgate.net
However, GC can be employed for the analysis of this compound following a derivatization step. youtube.comyoutube.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net For instance, the hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether. nih.gov
The principle of GC separation is based on the partitioning of the volatile derivative between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. mdpi.com Compounds with higher volatility and weaker interactions with the stationary phase elute faster.
Stationary Phase Selection and Mobile Phase Optimization Principles
Stationary Phase Selection:
The choice of stationary phase is critical for achieving the desired selectivity in chromatographic separations. youtube.com
For HPLC/UHPLC: Reversed-phase columns are the standard choice for compounds like this compound. waters.com C18 (octadecylsilyl) bonded silica (B1680970) is the most widely used stationary phase due to its hydrophobicity and broad applicability. mdpi.comresearchgate.net Other options include C8 (octylsilyl) for less hydrophobic analytes, and phenyl or pentafluorophenyl (PFP) phases which can offer alternative selectivity for aromatic and halogenated compounds through π-π and dipole-dipole interactions. nih.govyoutube.com For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative, utilizing a polar stationary phase and a mobile phase with a high organic solvent content. waters.com
For GC (of derivatives): The selection of a GC stationary phase depends on the volatility and polarity of the derivatized analyte. A common choice for silylated compounds is a nonpolar or mid-polarity phase, such as a 5% phenyl-methylpolysiloxane. researchgate.net This type of phase provides good separation based on boiling points and subtle polarity differences.
Mobile Phase Optimization:
The composition of the mobile phase in HPLC/UHPLC is a powerful tool for controlling retention and selectivity. chromatographyonline.comphenomenex.com
Solvent Composition: A typical reversed-phase mobile phase consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. phenomenex.com Acetonitrile is often preferred due to its lower viscosity and better UV transparency. mastelf.com The proportion of the organic modifier is adjusted to control the elution strength; increasing the organic content decreases the retention time of the analyte. chromatographyonline.com
pH Control: The pH of the aqueous component of the mobile phase is a critical parameter, especially for ionizable compounds. mastelf.com The quinoline nitrogen in this compound has a pKa, and the hydroxyl group is weakly acidic. Operating the mobile phase at a pH at least two units away from the pKa of the quinoline nitrogen ensures that it is in a single, consistent protonation state (either fully protonated or deprotonated), leading to sharp, symmetrical peaks. chromatographyonline.com Buffers such as phosphate (B84403) or acetate (B1210297) are commonly used to maintain a stable pH. mastelf.com
Additives: Additives like formic acid or trifluoroacetic acid are often included in the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape and as a proton source for mass spectrometry detection. chromatographyonline.com
A hypothetical set of optimized HPLC parameters is presented in Table 1.
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
Table 1: Hypothetical Optimized HPLC Parameters for this compound Analysis.
Detection Techniques Principles (e.g., UV, PDA, Fluorescence, Mass Spectrometry)
The choice of detector depends on the required sensitivity, selectivity, and the structural information needed.
UV/Photodiode Array (PDA) Detection: this compound contains a quinoline chromophore, which absorbs ultraviolet (UV) light. researchgate.netresearchgate.netnist.gov This makes UV detection a straightforward and robust method for its quantification. A photodiode array (PDA) detector provides the additional advantage of acquiring the full UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. researchgate.net The selection of the monitoring wavelength is based on the UV spectrum of the compound, typically at the wavelength of maximum absorbance (λmax) to maximize sensitivity.
Fluorescence Detection: Many quinoline derivatives exhibit native fluorescence, which can provide a highly sensitive and selective detection method. nih.gov The principle involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. If this compound is fluorescent, this technique can offer lower detection limits compared to UV absorbance.
Mass Spectrometry (MS) Detection: Mass spectrometry is a powerful detection technique that provides information about the molecular weight and structure of the analyte. nist.gov When coupled with HPLC or UHPLC (LC-MS), it offers high selectivity and sensitivity. mdpi.com Ionization of this compound can be achieved using techniques like electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]+ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion to produce characteristic product ions, which can be used for structural elucidation and highly selective quantification through multiple reaction monitoring (MRM). nih.gov
A summary of detection principles is provided in Table 2.
| Detector | Principle | Applicability to this compound |
| UV/PDA | Absorption of UV radiation by the chromophore. researchgate.net | Applicable due to the quinoline ring system. Provides quantitative data and spectral information for purity. |
| Fluorescence | Excitation and emission of light by fluorescent molecules. nih.gov | Potentially applicable and highly sensitive if the compound is fluorescent. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. nist.gov | Provides molecular weight and structural information. Highly sensitive and selective, especially with MS/MS. nih.gov |
Table 2: Principles of Detection Techniques for this compound.
Sample Preparation and Derivatization Strategies for Enhanced Detection
Sample preparation is a crucial step to remove interfering components from the matrix and to concentrate the analyte before analysis. nih.gov Derivatization can be employed to improve the chromatographic or spectroscopic properties of the analyte. researchgate.net
Principles of Derivatization for Improved Chromatographic Separation or Spectroscopic Response
Derivatization involves the chemical modification of the analyte to produce a new compound with more desirable properties for a specific analytical method. youtube.com
For GC Analysis: As mentioned, derivatization is often necessary for the GC analysis of polar compounds. researchgate.net For this compound, the primary target for derivatization is the hydroxyl group. Silylation, which involves reacting the hydroxyl group with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) (TMS) ether, is a common approach. youtube.comnih.gov This reaction replaces the active hydrogen on the hydroxyl group, reducing the polarity and increasing the volatility of the molecule. youtube.com
For HPLC Analysis: While not always necessary, derivatization can be used in HPLC to enhance the detectability of an analyte. researchgate.net For example, if the UV absorbance or native fluorescence of this compound is low, it can be reacted with a labeling reagent that introduces a strongly absorbing chromophore or a highly fluorescent tag. researchgate.net This is particularly useful for trace-level analysis.
For MS Analysis: Derivatization can also be used to improve ionization efficiency in mass spectrometry. nih.gov For instance, reacting the hydroxyl group with a reagent that introduces a permanently charged moiety can enhance the signal in ESI-MS.
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products. youtube.com
Extraction and Enrichment Techniques Principles
Prior to instrumental analysis, extraction and enrichment steps are often necessary to isolate this compound from the sample matrix and to concentrate it to a level suitable for detection. The principles of these techniques are based on the physicochemical properties of the compound, such as its solubility and partitioning behavior between different phases.
Liquid-Liquid Extraction (LLE) is a fundamental technique that can be applied. Based on the compound's differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent, it can be selectively transferred from one phase to the other. For instance, following a chemical reaction, the product can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate (EtOAc). chemicalbook.com The efficiency of the extraction depends on the partition coefficient of the compound, the pH of the aqueous phase, and the ratio of the solvent volumes.
Solid-Phase Extraction (SPE) is a more advanced and efficient technique for sample cleanup and concentration. In SPE, the compound of interest in a liquid sample is passed through a solid sorbent material packed in a cartridge. The compound is retained on the sorbent, while interfering substances are washed away. The purified compound is then eluted with a small volume of a strong solvent. The choice of the sorbent (e.g., C18, ion-exchange) depends on the polarity and charge of the analyte.
Column Chromatography is a widely used technique for the purification of this compound, especially after its synthesis. chemicalbook.comacgpubs.org This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase moves through it. By selecting an appropriate solvent system (eluent), the target compound can be effectively separated from byproducts and unreacted starting materials.
Spectroscopic Analytical Methodologies Principles
Spectroscopic methods are indispensable for the identification and quantification of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.
Development of UV-Vis Spectrophotometric Assays
UV-Vis spectrophotometry is a robust and widely accessible technique for the quantitative analysis of this compound. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
The development of a UV-Vis spectrophotometric assay involves several key steps:
Determination of Maximum Wavelength (λmax): The UV-Vis spectrum of the compound in a suitable solvent is recorded to identify the wavelength of maximum absorbance. For 8-bromo-7-hydroxyquinoline, significant absorption is observed, with one-photon excitation typically performed around 365 nm. instras.comacs.org
Solvent Selection: The solvent should be transparent in the wavelength range of interest and should not react with the analyte. Aqueous buffers, often with a specific pH, are commonly used for physiological studies. instras.com
Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration. This curve is then used to determine the concentration of the analyte in unknown samples.
The time course of reactions involving 8-bromo-7-hydroxyquinoline can be monitored by observing the change in absorbance at a specific wavelength over time, which provides insights into the reaction kinetics. instras.com
| Parameter | Description | Example Value/Condition | Reference |
| Technique | UV-Vis Spectrophotometry | Monitoring photochemical reactions | instras.comnih.gov |
| Excitation Wavelength (1PE) | Wavelength for one-photon excitation | 365 nm | instras.comacs.org |
| Excitation Wavelength (2PE) | Wavelength for two-photon excitation | 740 nm | instras.comacs.org |
| Application | Monitoring release of "caged" compounds | Time course of photolysis | instras.com |
This table is interactive. Click on the headers to sort.
Fluorometric Methods for Trace Analysis
Fluorometry, or fluorescence spectroscopy, is another powerful analytical technique that can be used for trace analysis. It is generally more sensitive and selective than absorption spectroscopy. The principle involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic state. As it returns to the ground state, it emits light of a longer wavelength (fluorescence).
While 8-bromo-7-hydroxyquinoline itself is reported to have low levels of fluorescence instras.comacs.org, the broader class of quinoline derivatives is known for its fluorescent properties. scispace.com The fluorescence of quinolines can be significantly influenced by their environment, such as pH and the presence of metal ions. Protonation of the quinoline nitrogen can lead to a substantial enhancement of fluorescence quantum yield. rsc.org
For trace analysis of this compound using fluorometry, several approaches could be considered:
Derivatization: The compound could be chemically modified to introduce a highly fluorescent group.
Complexation: The formation of a complex with a metal ion can enhance fluorescence, a principle widely used in fluorescent chemosensors based on 8-hydroxyquinoline (B1678124) derivatives. scispace.com
Quenching-based Assays: The quenching of the fluorescence of another fluorophore by this compound could be used for its indirect quantification.
The development of a fluorometric method would involve optimizing excitation and emission wavelengths, pH, and the concentration of any reacting species to achieve maximum sensitivity and selectivity.
| Property | Description | Observation for 8-Bromo-7-hydroxyquinoline | Reference |
| Intrinsic Fluorescence | The natural fluorescence of the compound | Low levels of fluorescence reported | instras.comacs.org |
| Related Compounds | Fluorescence of the quinoline class | Generally fluorescent, enhanced by protonation | scispace.comrsc.org |
| Potential Application | Use in fluorescence-based assays | Could be used in quenching assays or after derivatization | instras.comscispace.com |
This table is interactive. Click on the headers to sort.
Principles of Analytical Method Validation (Specificity, Linearity, Precision, Accuracy, Robustness)
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical requirement for ensuring the quality and reliability of analytical data. The key parameters for validation are specificity, linearity, precision, accuracy, and robustness.
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and by performing peak purity analysis using a photodiode array (PDA) detector.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. It is determined by analyzing a series of standards of known concentrations and plotting the response versus concentration. The linearity is typically expressed by the correlation coefficient (r) of the calibration curve.
Precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of the analyte spiked into a sample matrix. The accuracy is expressed as the percentage of the analyte recovered.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by varying parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Biomolecular Interactions and Mechanistic Studies Excluding Clinical/toxicological
Investigation of Molecular Recognition with Biological Macromolecules
The structure of 8-Bromoquinolin-7-ol, featuring a planar bicyclic aromatic system and electron-donating hydroxyl and bromine substituents, facilitates its interaction with biological macromolecules such as proteins and nucleic acids.
Principles of Binding to Proteins (e.g., Enzyme Active Sites)
The binding of 8-hydroxyquinoline (B1678124) derivatives to proteins is often driven by a combination of hydrophobic interactions, hydrogen bonding, and coordination with metal cofactors within enzyme active sites. The planar quinoline (B57606) ring can intercalate into hydrophobic pockets of a protein, while the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring can form hydrogen bonds with amino acid residues.
While specific studies on 8-Bromoquinolin-7-ol hydrobromide's interaction with protein active sites are not extensively detailed in publicly available literature, the behavior of related 8-hydroxyquinoline compounds provides a strong model. For instance, 8-hydroxyquinoline derivatives are known to target metalloenzymes. nih.gov The chelation of the essential metal ion cofactor by the compound can lead to enzyme inhibition. The bromine atom at the 8-position can further influence the lipophilicity and electronic properties of the molecule, potentially enhancing its binding affinity to protein targets.
Interactions with Nucleic Acids (e.g., DNA, RNA)
Derivatives of 8-hydroxyquinoline have been shown to interact with nucleic acids, with intercalation being a proposed mode of binding. nih.govresearchgate.net This involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. Such an interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.
Chelation of Endogenous Metal Ions in Biological Systems (Mechanistic Aspects)
The defining characteristic of 8-hydroxyquinolines, including 8-Bromoquinolin-7-ol, is their ability to act as potent bidentate chelating agents for a variety of metal ions. nih.govrroij.com This chelation is central to their biological activity.
Complexation with Divalent and Trivalent Metal Ions Relevant to Biological Processes
8-Hydroxyquinoline and its derivatives form stable complexes with numerous divalent and trivalent metal ions that are crucial for biological functions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). nih.govrroij.comnih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a coordination site for the metal ion. The presence of a bromine atom on the quinoline ring can modulate the electronic properties of the chelating moiety, potentially affecting the stability and redox properties of the resulting metal complex.
The ability of 8-hydroxyquinoline derivatives to act as ionophores, transporting metal ions across cell membranes, is a key aspect of their mechanism of action. This can disrupt the delicate balance of metal ion homeostasis within cells.
Mechanistic Role of Metal Chelation in Modulating Enzyme Activity
The chelation of metal ions by this compound can directly modulate the activity of metalloenzymes. Many enzymes require a metal ion cofactor for their catalytic activity. By sequestering this metal ion from the enzyme's active site, 8-hydroxyquinoline derivatives can act as inhibitors.
For example, the anticancer effects of some 8-hydroxyquinoline derivatives are linked to their ability to chelate copper and zinc, which can lead to the inhibition of enzymes like the proteasome. nih.gov The antitumor activity of the 8-hydroxyquinoline derivative clioquinol (B1669181) has been proposed to be associated with its ability to inhibit the proteasome through its ionophoric actions with copper and zinc. nih.gov
Enzyme Inhibition Mechanisms
The primary mechanism of enzyme inhibition by this compound and related compounds is through the chelation of essential metal cofactors. This can be a competitive or non-competitive mode of inhibition, depending on the enzyme and the role of the metal ion.
Furthermore, the formation of a metal-8-hydroxyquinoline complex can itself be the active species that inhibits an enzyme. These complexes can have different biological activities and target specificities compared to the free ligand. The redox activity of the complexed metal ion can also be altered, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Kinase or Hydrolase Inhibition Mechanisms
Currently, there is a notable absence of published research specifically investigating the kinase or hydrolase inhibition mechanisms of this compound. While the broader class of quinoline derivatives has been explored for inhibitory activity against various enzymes, including kinases and hydrolases, dedicated studies on this particular brominated isomer are not available in the public scientific literature. Therefore, no data on its specific inhibitory constants (e.g., IC₅₀ or Kᵢ values) or the mechanistic details of its interaction with these enzyme classes can be provided at this time.
Cellular Uptake and Subcellular Localization Mechanisms (Mechanistic Aspects)
While direct studies on the passive permeation of this compound are limited, research into its deprotonated form, 8-Bromo-7-hydroxyquinoline (BHQ), provides significant insights into its behavior in cellular environments, particularly its use as a photoremovable protecting group.
Permeation Mechanisms Across Cellular Membranes
The primary mechanism by which 8-Bromo-7-hydroxyquinoline (the active form of the hydrobromide salt in physiological conditions) is utilized in a cellular context is through its function as a "caged" compound. This technology allows for the controlled release of bioactive molecules within cells. The BHQ moiety is attached to a biologically active molecule, rendering it inert. This "caged" compound can then be introduced to a cellular environment.
The release of the active molecule is not primarily dependent on passive diffusion across membranes in the traditional sense, but rather on an external trigger: light. BHQ is designed to be photolabile, meaning it breaks down upon exposure to light of a specific wavelength. instras.comnih.gov This photolysis is efficient with both one-photon excitation (1PE) at around 365 nm and two-photon excitation (2PE) at approximately 740 nm, the latter of which allows for deeper tissue penetration and more precise spatial control. instras.comnih.gov
Mechanistic studies involving Stern-Volmer quenching, time-resolved infrared (TRIR), and ¹⁸O-labeling experiments have elucidated that the photolysis proceeds via a solvent-assisted photoheterolysis (Sₙ1) reaction mechanism. instras.comnih.gov This process occurs on a sub-microsecond timescale upon illumination. instras.comnih.gov This light-induced cleavage allows for the precise temporal and spatial release of the protected bioactive molecule inside a cell or tissue, effectively bypassing the need for conventional membrane transport mechanisms for the active agent itself at the moment of action. The stability of BHQ-protected compounds in the dark is significant, with time constants for spontaneous hydrolysis measured to be between 69 and 105 hours, ensuring that the release is predominantly light-dependent. instras.com
Fluorescence Microscopy for Subcellular Distribution Mapping
For a compound to be effective in fluorescence microscopy applications, particularly as a "caged" group used alongside fluorescent indicators, it should ideally possess low intrinsic fluorescence to avoid signal interference. 8-Bromo-7-hydroxyquinoline (BHQ) exhibits low levels of fluorescence, which is a desirable characteristic for its application in conjunction with other fluorescent probes that monitor biological functions. instras.comnih.gov This property ensures that the excitation of the caging group does not create background noise that would obscure the signals from fluorescent sensors used to map the distribution or effect of the released biomolecule.
While BHQ itself is not used as a fluorescent probe to map its own subcellular distribution, its photochemical properties are designed to be compatible with fluorescence microscopy techniques that visualize the effects of the photoreleased effector molecule. The successful application of BHQ as a photoremovable protecting group relies on its ability to remain "dark" or non-fluorescent, thereby allowing for clear observation of the fluorescent signals from reporter molecules within the cell.
| Property | Description | Reference |
| Photolysis Excitation | Efficiently photolyzed by one-photon (365 nm) and two-photon (740 nm) excitation. | instras.comnih.gov |
| Photolysis Mechanism | Solvent-assisted photoheterolysis (Sₙ1) reaction. | instras.comnih.gov |
| Release Timescale | Sub-microsecond. | instras.comnih.gov |
| Dark Stability (Hydrolysis) | Time constants ranging from 69 to 105 hours. | instras.com |
| Fluorescence | Exhibits low levels of fluorescence. | instras.comnih.gov |
Emerging Research Directions and Future Perspectives
Integration with Advanced Materials Science
The unique electronic and structural characteristics of the 8-bromoquinolin-7-ol moiety make it a promising candidate for the development of novel materials. The presence of the bromine atom and the hydroxyl group on the quinoline (B57606) core allows for tailored modifications, influencing the material's properties.
Research into related 8-hydroxyquinoline (B1678124) derivatives has demonstrated their utility in various material science applications. For instance, the ability of the 8-hydroxyquinoline scaffold to chelate metal ions is a key feature that can be exploited in the design of new functional materials. This chelation can lead to the formation of metal complexes with interesting photophysical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs), sensors, and catalysis.
The integration of 8-bromoquinolin-7-ol hydrobromide into polymers or as a component in metal-organic frameworks (MOFs) could lead to materials with enhanced thermal stability, specific optical responses, or catalytic activities. The bromine substituent offers a site for further functionalization through cross-coupling reactions, enabling the creation of more complex material architectures.
| Potential Application Area | Key Feature of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Metal chelation and tunable electronic properties. |
| Chemical Sensors | Specific binding interactions and resulting changes in optical or electronic signals. |
| Catalysis | Formation of catalytically active metal complexes. |
| Functional Polymers | Ability to be incorporated as a monomer or pendant group. |
Development as Chemical Probes for Fundamental Biological Research
Chemical probes are essential tools for dissecting complex biological processes. pitt.edu The 8-hydroxyquinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov This inherent bioactivity, coupled with the structural features of this compound, positions it as a valuable starting point for the development of novel chemical probes.
The ability of 8-hydroxyquinoline derivatives to interact with biological targets, often through metal chelation or hydrogen bonding, is a critical aspect of their function. nih.gov For example, derivatives of 8-hydroxyquinoline have been investigated as inhibitors of histone demethylases and other metalloenzymes. plos.org The bromine atom on this compound can serve as a handle for the attachment of fluorescent tags or affinity labels, facilitating the identification and study of its biological targets.
Future research will likely focus on modifying the this compound structure to enhance its selectivity and potency for specific biological targets. This could involve the synthesis of derivatives with different substituents to probe structure-activity relationships and to develop probes for imaging, target identification, and as potential leads for drug discovery.
High-Throughput Screening and Combinatorial Chemistry in Derivative Synthesis
To explore the full potential of the 8-bromoquinolin-7-ol scaffold, efficient methods for the synthesis and screening of its derivatives are crucial. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against biological targets. plos.org The development of HTS-compatible assays for targets of interest is a key step in this process.
Combinatorial chemistry offers a powerful approach to generate diverse libraries of 8-bromoquinolin-7-ol derivatives. rsc.org By systematically varying the substituents on the quinoline ring, it is possible to create a wide range of compounds for screening. The bromine atom at the 7-position and the hydroxyl group at the 8-position provide convenient points for chemical modification. nih.govresearchgate.net
For instance, the hydroxyl group can be etherified or esterified, while the bromine atom can be subjected to various cross-coupling reactions to introduce a wide array of functional groups. This combinatorial approach, coupled with HTS, can accelerate the discovery of new derivatives with desired biological activities or material properties.
| Synthetic Strategy | Purpose |
| Etherification/Esterification of the hydroxyl group | Modulate lipophilicity and steric bulk. |
| Suzuki or Sonogashira coupling at the bromine position | Introduce diverse aromatic or acetylenic groups. |
| Nucleophilic aromatic substitution | Replace the bromine with other functional groups. |
Advanced Computational-Experimental Synergies in Discovery
The integration of computational methods with experimental research offers a powerful paradigm for accelerating the discovery and optimization of new molecules. In the context of this compound, computational tools can be employed in several ways.
Quantum chemical calculations can predict the electronic properties, reactivity, and spectral characteristics of the molecule and its derivatives. nih.gov This information can guide the design of new compounds with specific properties. Molecular docking and molecular dynamics simulations can be used to predict how derivatives of 8-bromoquinolin-7-ol might bind to biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov
The synergy between computational predictions and experimental validation is a key aspect of modern drug discovery and materials science. For example, computational screening of a virtual library of 8-bromoquinolin-7-ol derivatives could identify promising candidates for a particular application. These candidates can then be synthesized and their properties measured experimentally. The experimental results can, in turn, be used to refine the computational models, leading to a more efficient discovery cycle.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized structures. The structure of this compound, with its potential for hydrogen bonding (O-H---N) and halogen bonding (C-Br), makes it an interesting building block for supramolecular assemblies. nih.gov
The ability of 8-hydroxyquinoline derivatives to form hydrogen-bonded dimers and other aggregates has been established through crystallographic studies. researchgate.netnih.gov These non-covalent interactions can be used to control the packing of molecules in the solid state, influencing properties such as solubility and crystal morphology.
Furthermore, the chelation of metal ions by the 8-hydroxyquinoline moiety can be used to drive the self-assembly of more complex supramolecular architectures, such as coordination polymers and cages. The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction that can be used to direct the assembly of molecules into specific arrangements. The interplay of these different non-covalent interactions could lead to the formation of novel gels, liquid crystals, or other functional soft materials derived from this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Bromoquinolin-7-ol hydrobromide, and how can purity be optimized during synthesis?
- Methodological Answer: The synthesis typically involves bromination of quinolin-7-ol derivatives under controlled conditions. Key steps include:
- Bromination : Use of brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours .
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via H/C NMR, HRMS, and elemental analysis. Monitor reaction progress using TLC with UV visualization .
Q. How should researchers design initial pharmacological studies to assess the bioactivity of this compound?
- Methodological Answer:
- In vitro assays : Start with enzyme inhibition studies (e.g., kinase or receptor binding assays) using recombinant proteins. Use a dose-response curve (1 nM–100 µM) to determine IC values .
- Cell-based models : Test cytotoxicity in human cell lines (e.g., HEK293, HepG2) via MTT assays. Include positive controls (e.g., staurosporine) and validate results with triplicate replicates .
- Negative controls : Use solvent-only treatments to rule out vehicle effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer:
- Data triangulation : Compare assay conditions (e.g., buffer pH, incubation time) and compound purity (HPLC traces) across studies .
- Reproducibility checks : Replicate key experiments under standardized protocols (e.g., OECD guidelines) .
- Meta-analysis : Use statistical tools (e.g., RevMan) to assess heterogeneity in published data, focusing on variables like cell type or animal strain .
Q. What experimental design strategies optimize formulation stability for this compound in preclinical models?
- Methodological Answer:
- Central Composite Design (CCD) : Vary polymer ratios (e.g., HPMC, Carbopol) and evaluate floating lag time, drug release (USP Apparatus II), and stability (40°C/75% RH for 6 months) .
- Response Surface Methodology (RSM) : Identify critical factors (e.g., pH, excipient concentration) affecting bioavailability using ANOVA (p < 0.05) .
- Accelerated stability testing : Monitor degradation products via RP-HPLC (C18 column, acetonitrile:phosphate buffer) .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer:
- Method development : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile:water) and detection wavelength (UV-Vis or MS/MS) .
- Validation parameters : Assess linearity (R > 0.99), LOD/LOQ (≤10 ng/mL), precision (RSD < 5%), and recovery (>90%) per ICH Q2(R1) .
- Matrix effects : Spike plasma samples with internal standards (e.g., deuterated analogs) to correct for ion suppression .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in animal studies?
- Methodological Answer:
- Probit analysis : Calculate LD values using nonlinear regression (e.g., GraphPad Prism) .
- Survival curves : Apply Kaplan-Meier analysis with log-rank tests to compare treatment groups .
- Multivariate analysis : Use PCA or PLS-DA to correlate toxicity endpoints (e.g., organ weight, serum biomarkers) with dosing regimens .
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer:
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry) .
- Quality-by-Design (QbD) : Establish a design space for synthesis using risk assessment tools (e.g., Ishikawa diagrams) .
- Real-time monitoring : Implement PAT (Process Analytical Technology) via in-line FTIR to track reaction progress .
Ethical & Regulatory Considerations
Q. What protocols ensure ethical compliance when sharing research data on this compound involving patient-derived samples?
- Methodological Answer:
- De-identification : Remove all personal identifiers and use pseudonymization tools (e.g., OpenRefine) before depositing data in repositories .
- Informed consent : Include clauses for data sharing in IRB-approved consent forms, specifying limitations (e.g., "no commercial use") .
- Data access tiers : Offer controlled access via platforms like EGA (European Genome-Phenome Archive) for sensitive datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
